6beta-Hydroxycortisone

Overview

Description

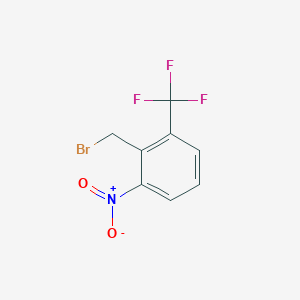

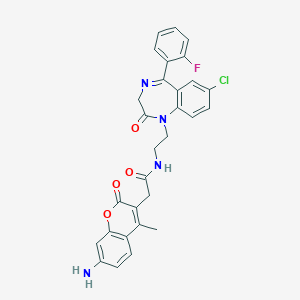

6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .

Mechanism of Action

Target of Action

6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of this compound from cortisol in the liver and other tissues . The interaction of this compound with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to this compound . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to this compound .

Biochemical Pathways

This compound is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting this compound is then excreted in urine . This process affects the overall cortisol metabolism in the body.

Pharmacokinetics

The pharmacokinetics of this compound are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of this compound from cortisol, and the resulting this compound is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to this compound, thereby influencing the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

6beta-Hydroxycortisone is produced as a metabolite of cortisol by cytochrome p450-3A4 (CYP3A4), an important enzyme involved in the metabolism of a variety of exogenous and endogenous compounds . The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol in the liver and other tissues .

Cellular Effects

This compound levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of cortisol to this compound, catalyzed by the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This process can be influenced by drugs that induce or inhibit CYP3A4 .

Temporal Effects in Laboratory Settings

The ratio of 6beta-Hydroxycortisol to cortisol in plasma has been proposed as a biomarker to reflect CYP3A4 activity . The low concentration of this compound, which is an endogenous substance in plasma, presents a challenge for determination .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol, where it is produced as a metabolite by the action of the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) .

Transport and Distribution

It is known that this compound is a metabolite of cortisol and is formed in the liver and other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .

Industrial Production Methods

Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of this compound .

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxycortisone undergoes various chemical reactions, including:

Oxidation: Conversion to 6beta-hydroxycortisol.

Reduction: Conversion back to cortisone.

Substitution: Reactions involving the replacement of the hydroxy group with other functional groups

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.

Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Requires nucleophilic reagents and appropriate solvents

Major Products

Oxidation: 6beta-Hydroxycortisol.

Reduction: Cortisone.

Substitution: Various substituted cortisone derivatives

Scientific Research Applications

6beta-Hydroxycortisone has several applications in scientific research:

Chemistry: Used as a probe to study the activity of CYP3A4 and other enzymes involved in steroid metabolism

Biology: Serves as a biomarker for the metabolic activity of CYP3A4 in various biological systems

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions

Industry: Employed in the development of diagnostic assays for monitoring enzyme activity and drug metabolism

Comparison with Similar Compounds

Similar Compounds

6beta-Hydroxycortisol: Another metabolite of cortisol, produced by the same enzyme, CYP3A4

Cortisone: The parent compound from which 6beta-Hydroxycortisone is derived

Cortisol: The primary glucocorticoid hormone metabolized to form this compound

Uniqueness

This compound is unique due to its specific hydroxylation at the 6beta-position, which distinguishes it from other cortisol metabolites. This unique structural feature makes it a valuable biomarker for studying CYP3A4 activity and its role in drug metabolism .

Properties

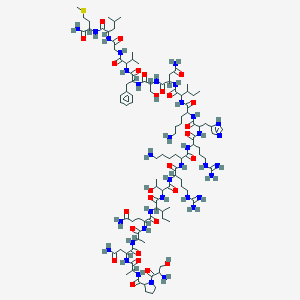

IUPAC Name |

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHPSBWEQCAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936838 | |

| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-28-5 | |

| Record name | NSC15457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?

A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.

Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?

A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

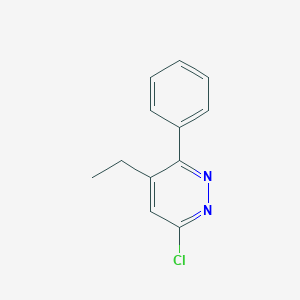

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)